molecular formula C3H7ClF3NO2 B1489419 O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride CAS No. 1803586-81-3

O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride

Cat. No.: B1489419
CAS No.: 1803586-81-3
M. Wt: 181.54 g/mol
InChI Key: GKWRXGGIKBJPDJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

O-[2-(trifluoromethoxy)ethyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2.ClH/c4-3(5,6)8-1-2-9-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWRXGGIKBJPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethanol with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of production method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium azide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride serves as a versatile reagent in organic synthesis. Its trifluoromethoxy group enhances the electrophilic character of the compound, making it useful in various chemical reactions.

Key Reactions:

  • Electrophilic Trifluoromethylation: This compound can be used to introduce trifluoromethyl groups into organic molecules, which is valuable for modifying biological activity and enhancing pharmacological properties. The use of hypervalent iodine reagents in conjunction with this compound has been documented to yield high purity products efficiently .
  • Hydroxylamine Derivatives: The compound can act as a precursor for synthesizing hydroxylamine derivatives that are utilized in the preparation of various pharmaceuticals, including anti-cancer agents and antibiotics. The ability to form stable intermediates allows for further functionalization .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs play a crucial role in extracellular matrix remodeling and are implicated in various diseases, including cancer and arthritis.

Case Studies:

  • MMP Inhibition: A study explored a series of sulfone N-formylhydroxylamines as retrohydroxamates, demonstrating that derivatives of this compound exhibited significant inhibitory activity against MMPs, suggesting potential therapeutic applications .
  • Structure-Activity Relationships: Research into the structure-activity relationships of hydroxylamine derivatives revealed that modifications to the trifluoromethoxy group could enhance biological efficacy while minimizing toxicity .

Analytical Chemistry

The compound is also employed in analytical chemistry for its reactivity with carbonyl compounds. It can facilitate the formation of oxime derivatives, which are useful for characterizing aldehydes and ketones.

Applications:

  • Oxime Formation: this compound reacts with carbonyl groups to form stable oximes, which can be analyzed using various spectroscopic methods. This application is particularly relevant in the identification and quantification of carbonyl-containing compounds in complex mixtures .

Mechanism of Action

The mechanism by which O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O-[2-(Trifluoromethoxy)ethyl]hydroxylamine hydrochloride
  • CAS Number : 1803586-81-3
  • Molecular Formula: C₃H₇ClF₃NO₂
  • Molecular Weight : 181.54 g/mol
  • Storage Conditions : Requires storage at 2–8°C in inert conditions to maintain stability .

This compound belongs to the hydroxylamine hydrochloride family, characterized by an aminooxy (-ONH₂) group bound to an alkyl chain modified with electron-withdrawing substituents like trifluoromethoxy (-OCF₃). Such structural features enhance its reactivity in nucleophilic substitutions and its utility in synthesizing heterocycles or bioactive molecules .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of this compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Storage Conditions Key Applications/Research Findings
O-[2-(Trifluoromethoxy)ethyl]hydroxylamine HCl 1803586-81-3 C₃H₇ClF₃NO₂ 181.54 Not reported 2–8°C, inert atmosphere Intermediate in pharmaceutical synthesis
O-(2,2,2-Trifluoroethyl)hydroxylamine HCl 68401-66-1 C₂H₅ClF₃NO 151.52 161–163 2–8°C Reagent for oxime formation
O-(2-Trimethylsilylethyl)hydroxylamine HCl 153502-27-3 C₅H₁₆ClNOSi 193.73 Not reported Room temperature Used in silyl-protected intermediates
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine HCl CID 72298007 C₄H₁₀FNO₂ 139.13 Not reported Not specified Structural analog for drug design
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine 535975-99-6 C₈H₇F₃NO₂ 218.14 Not reported Not specified Building block for agrochemicals

Substituent Effects on Reactivity and Stability

  • Trifluoromethoxy vs. Trifluoroethyl : The trifluoromethoxy group (-OCF₃) in the target compound increases electron-withdrawing effects compared to trifluoroethyl (-CF₂CF₃), enhancing its stability in acidic conditions and nucleophilic reactivity .
  • Trimethylsilyl vs. Trifluoromethoxy: The trimethylsilyl (TMS) group in O-(2-trimethylsilylethyl)hydroxylamine HCl introduces steric hindrance and lipophilicity, making it suitable for protecting aminooxy groups in multistep syntheses .
  • Benzyl vs. Ethyl Backbones : Benzyl-substituted analogs (e.g., O-[4-(trifluoromethoxy)benzyl]hydroxylamine) exhibit higher aromatic stabilization, favoring applications in cross-coupling reactions for agrochemicals .

Biological Activity

O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

This compound is characterized by its hydroxylamine functional group, which is known for its reactivity in various biochemical contexts. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.
  • Receptor Modulation : It may alter receptor activity, impacting various signaling pathways in cells.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, including:

  • Indoleamine 2,3-dioxygenase-1 (IDO1) : This enzyme is a target for cancer therapy due to its role in immune suppression. Hydroxylamine derivatives have shown sub-micromolar inhibition of IDO1, suggesting potential therapeutic applications in oncology .
  • Matrix Metalloproteinases (MMPs) : Compounds similar to hydroxylamines have been evaluated as selective inhibitors of MMP-13, which is involved in tissue remodeling and inflammation .

2. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Hydroxylamines can prevent the inactivation of antibiotics like tobramycin when exposed to penicillin, indicating a protective role against bacterial resistance mechanisms .

Study 1: Hydroxylamine as an Antimicrobial Agent

In a study examining the efficacy of hydroxylamines in preventing antibiotic degradation, this compound demonstrated significant inhibition of tobramycin's inactivation when co-administered with penicillin. The results showed a complete prevention of degradation at concentrations as low as 1 mg/ml .

Study 2: IDO1 Inhibition

A comparative analysis of various hydroxylamine derivatives revealed that this compound exhibited potent inhibition against IDO1 with an IC50 value in the sub-micromolar range. This suggests its potential as a therapeutic agent in treating conditions associated with immune suppression .

Research Findings

Research has consistently highlighted the versatility of hydroxylamines in biological applications. Key findings include:

CompoundTargetIC50 (µM)Notes
O-[2-(trifluoromethoxy)ethyl]hydroxylamineIDO1< 1Potent inhibitor, potential cancer therapy
O-AlkylhydroxylaminesMMP-13VariableEffective in collagen assays
HydroxylaminesTobramycin protection1 mg/mlPrevents antibiotic degradation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols .
  • Storage: Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or degradation. Ensure containers are tightly sealed and labeled with hazard warnings .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Dispose of contaminated materials as hazardous waste .

Q. How can the purity of this compound be assessed using spectroscopic methods?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 19F^{19}F-NMR spectra to confirm the presence of the trifluoromethoxy (-OCF3_3) and hydroxylamine (-NH2_2OH) groups. Compare chemical shifts with literature values for similar compounds .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity. Monitor UV absorption at 210–220 nm .

Q. What solvent systems are optimal for dissolving this compound in aqueous and organic reactions?

  • Methodological Answer:

  • Polar Solvents: Use methanol, ethanol, or DMSO for solubility testing. The hydrochloride salt enhances water solubility, but adjust pH (e.g., with NaOH) to stabilize the free base in organic phases .
  • Reactivity Considerations: Avoid protic solvents (e.g., water) in reactions requiring nucleophilic hydroxylamine, as they may promote decomposition. Anhydrous THF or dichloromethane is preferred for coupling reactions .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer:

  • Stepwise Functionalization: Introduce the trifluoromethoxy group via nucleophilic substitution of a 2-chloroethyl intermediate with silver trifluoromethoxide (AgOCF3_3) before hydroxylamine conjugation .
  • Catalysis: Use Pd/C or copper(I) iodide to accelerate coupling reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Temperature Control: Maintain temperatures below 0°C during hydroxylamine hydrochloride formation to minimize side reactions (e.g., oxidation to nitro compounds) .

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:

  • Electron-Withdrawing Effects: The -OCF3_3 group increases electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions. Use DFT calculations (e.g., Gaussian 16) to map electron density distribution .
  • Competing Pathways: Compare reaction rates with non-fluorinated analogs (e.g., -OCH3_3) to isolate steric vs. electronic contributions. Kinetic studies under pseudo-first-order conditions are recommended .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer:

  • Dynamic Effects: Investigate restricted rotation around the C-O bond using variable-temperature NMR to resolve unexpected splitting. For example, coalescence temperatures near -40°C may indicate conformational exchange .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled hydroxylamine derivatives to simplify 1H^1H-NMR interpretation of amine proton environments .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride
Reactant of Route 2
O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride

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